molecular formula C14H16BrN3O B13022918 3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole

3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole

Cat. No.: B13022918
M. Wt: 322.20 g/mol
InChI Key: RKTXVAUUPDLZJG-UHFFFAOYSA-N
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Description

3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a seven-membered azepane ring at position 3 and a 2-bromophenyl group at position 5 . The azepane moiety introduces conformational flexibility and steric bulk, while the bromophenyl group contributes electron-withdrawing effects and enhanced lipophilicity.

Properties

Molecular Formula

C14H16BrN3O

Molecular Weight

322.20 g/mol

IUPAC Name

3-(azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C14H16BrN3O/c15-11-7-4-3-6-10(11)14-17-13(18-19-14)12-8-2-1-5-9-16-12/h3-4,6-7,12,16H,1-2,5,8-9H2

InChI Key

RKTXVAUUPDLZJG-UHFFFAOYSA-N

Canonical SMILES

C1CCC(NCC1)C2=NOC(=N2)C3=CC=CC=C3Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a nitrile oxide, which can be generated in situ from a corresponding nitro compound. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding oxadiazole oxide, while substitution reactions can introduce various functional groups into the bromophenyl moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate due to its diverse biological activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Oxadiazole Derivatives

Substituent Effects on Electronic and Steric Properties

The following table summarizes key structural and electronic differences between the target compound and related analogs:

Compound Name Substituent at Position 3 Substituent at Position 5 Molecular Weight XLogP3 Key Properties/Bioactivity
3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole Azepane (7-membered ring) 2-Bromophenyl ~340 (estimated) ~4.5* High steric bulk, moderate lipophilicity; potential CNS or insecticidal activity
3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole 2-Bromophenyl 2-Fluorophenyl 319.13 4.3 Enhanced electron-withdrawing effects; commercial availability
3-(2-Bromophenyl)-5-(2,3-dichlorophenyl)-1,2,4-oxadiazole 2-Bromophenyl 2,3-Dichlorophenyl 377.04 5.1 Increased lipophilicity; potential agrochemical use
3-Phenyl-5-(benzotriazol-1-ylmethyl)-1,2,4-oxadiazole Phenyl Benzotriazole 291.29 3.2 Planar structure with intermolecular H-bonding; analgesic potential
5-[2-(Phenylthio)phenyl]-1,3,4-oxadiazole-2(3H)-one - 2-(Phenylthio)phenyl 300.34 3.8 Muscle relaxant activity comparable to diazepam

*Estimated based on structural analogs.

Key Observations:
  • Azepane vs. Smaller Substituents : The azepane ring in the target compound introduces greater steric bulk compared to phenyl or halogenated aryl groups. This may enhance binding to targets requiring bulky interactions (e.g., GABA receptors in CNS applications) but could reduce metabolic stability .
  • Lipophilicity : The azepane moiety likely increases XLogP3 compared to analogs with smaller substituents, favoring blood-brain barrier penetration for CNS activity .
Insecticidal Activity:
  • Anthranilic diamide analogs containing 1,2,4-oxadiazole rings (e.g., compound 3IIl ) demonstrated potent larvicidal activity (LC50 = 0.20 mg L⁻¹) against Plutella xylostella. Key substituents included chloropyridinyl and methylsulfonylmethyl groups, highlighting the importance of electron-withdrawing and steric effects .
Antimicrobial Activity:
  • QSAR studies on 3-substituted thio-5-(2-hydroxyphenyl)-1,2,4-triazoles revealed that electron-withdrawing groups (e.g., ΣQ) and HOMO-LUMO gaps (ΔE1) significantly influence antimicrobial potency .
  • Comparison : The bromophenyl group in the target compound aligns with these findings, but the azepane’s electron-donating nature may require optimization to balance electronic effects.
CNS Activity:
  • Compound 13 (5-[2-(phenylthio)phenyl]-1,3,4-oxadiazole-2(3H)-one) showed muscle relaxant activity comparable to diazepam, attributed to its oxadiazole core and phenylthio substituent .

Biological Activity

3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the oxadiazole family, which is known for diverse biological activities. The molecular structure of 3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole can be represented as follows:

  • Molecular Formula : C12_{12}H12_{12}BrN3_{3}O
  • Molecular Weight : 284.24 g/mol

Anticancer Activity

Oxadiazoles have been extensively studied for their anticancer properties. Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole have shown promising results in inhibiting the growth of cancer cells such as:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)1.95
MCF7 (breast cancer)0.67
HCT116 (colon cancer)0.80

These values suggest that the compound may possess potent anticancer properties.

Antimicrobial Activity

In addition to anticancer effects, oxadiazole derivatives have demonstrated antimicrobial activity against various pathogens. For example, compounds with similar structures have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria. The following table summarizes some findings:

Microbial Strain Activity Reference
Staphylococcus aureusInhibition observed
Escherichia coliModerate inhibition
Mycobacterium tuberculosisActive against strains

These findings indicate a broad spectrum of activity against infectious agents.

The mechanisms underlying the biological activities of oxadiazoles often involve interference with cellular processes. Some proposed mechanisms include:

  • Inhibition of Enzymes : Many oxadiazoles act as inhibitors of critical enzymes involved in cancer progression and microbial metabolism.
  • Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through various signaling pathways.

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in preclinical settings:

  • Study on Anticancer Properties :
    A study evaluated the anticancer effects of a series of oxadiazole derivatives on multiple cancer cell lines. The results indicated that compounds structurally related to 3-(Azepan-2-yl)-5-(2-bromophenyl)-1,2,4-oxadiazole exhibited IC50 values ranging from 0.67 µM to 1.95 µM against various cell lines, suggesting strong potential for further development as anticancer agents .
  • Antimicrobial Efficacy Against Mycobacterium tuberculosis :
    Another research focused on the activity of oxadiazole derivatives against Mycobacterium tuberculosis, revealing that specific compounds showed significant inhibitory effects on resistant strains. The study emphasized the need for further exploration into their potential as anti-tubercular agents .

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